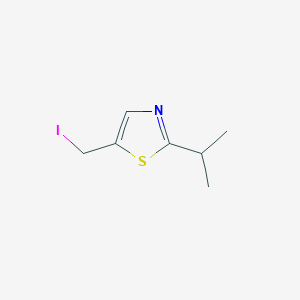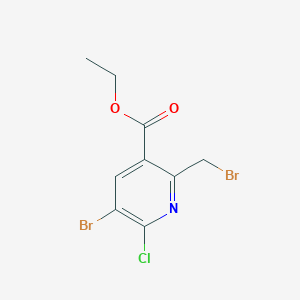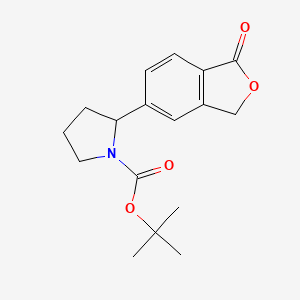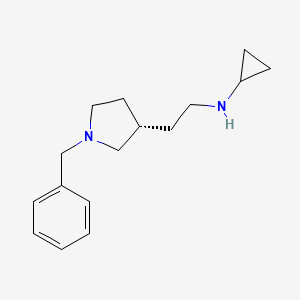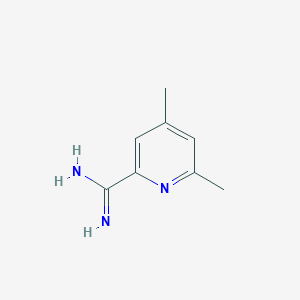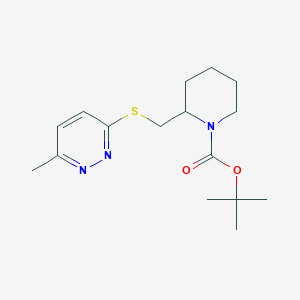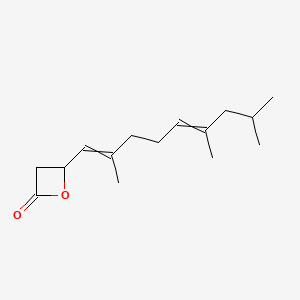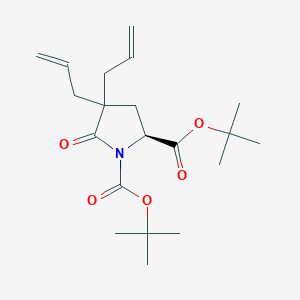
Di-tert-butyl (S)-4,4-diallyl-5-oxopyrrolidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring and multiple ester groups. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester typically involves multi-step organic reactions. One common approach is the esterification of the corresponding pyrrolidine dicarboxylic acid with tert-butyl alcohol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization. The use of automated systems ensures consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
(2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
科学研究应用
Chemistry
In chemistry, (2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ester groups make it a suitable substrate for esterases, providing insights into enzyme specificity and activity.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to its structure could lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of (2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols. This hydrolysis can be catalyzed by enzymes such as esterases, which play a crucial role in the compound’s biological activity. The resulting products can then participate in various metabolic pathways, influencing cellular processes and functions.
相似化合物的比较
Similar Compounds
(2S)-6-Hydroxy-1,2-piperidinecarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester: This compound shares a similar ester structure but differs in the presence of a hydroxy group and a piperidine ring.
(2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester: This compound is structurally similar but may have different functional groups or substituents.
Uniqueness
The uniqueness of (2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester lies in its specific arrangement of functional groups and its potential for diverse chemical reactivity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C20H31NO5 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
ditert-butyl (2S)-5-oxo-4,4-bis(prop-2-enyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C20H31NO5/c1-9-11-20(12-10-2)13-14(15(22)25-18(3,4)5)21(16(20)23)17(24)26-19(6,7)8/h9-10,14H,1-2,11-13H2,3-8H3/t14-/m0/s1 |
InChI 键 |
PVVWGNMZPRRUQV-AWEZNQCLSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@@H]1CC(C(=O)N1C(=O)OC(C)(C)C)(CC=C)CC=C |
规范 SMILES |
CC(C)(C)OC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)(CC=C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-Hydroxyhexyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B13963706.png)
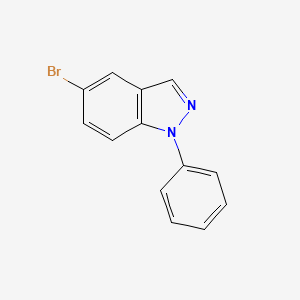

![3H-[1,2,5]Oxadiazolo[3,4-g]indole](/img/structure/B13963719.png)
